2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-25-19-7-5-4-6-16(19)20(24)21-13-18(23)15-8-9-17-14(12-15)10-11-22(17)2/h4-9,12,18,23H,3,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQRMRQNYYANPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to various substitution reactions to introduce the ethoxy and hydroxyethyl groups.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, base catalysts (e.g., sodium hydroxide, potassium carbonate)
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in oncology and microbiology. Below are the key findings related to its biological activity.
Anticancer Activity
The anticancer potential of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide has been supported by several studies that highlight its ability to inhibit cancer cell proliferation through various mechanisms:
- Microtubule Destabilization : Similar compounds have demonstrated the capability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
- Apoptosis Induction : Activation of apoptotic pathways, primarily through caspase activation, has been reported in related studies.
Case Studies:
-
A study on curcumin derivatives revealed significant cytotoxic effects against breast cancer cells (MDA-MB-231), suggesting that modifications similar to those in this compound could enhance anticancer efficacy.
"The three most potential compounds showed effective inhibitions of microtubule assembly at concentrations as low as 20 μM."
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. While specific data on its antimicrobial activity is limited, related studies indicate that sulfonamides generally possess significant antibacterial properties.
Mechanisms of Action:
- Topoisomerase Inhibition : Compounds with similar structures have shown the ability to inhibit topoisomerase II, which is crucial for DNA replication and cell division.
- Broad-Spectrum Activity : Related compounds have exhibited activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds can provide insights into its efficacy and therapeutic potential.
| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.85 | 1.27 | Microtubule destabilization |
| Compound B | 4.53 | 1.43 | Topoisomerase inhibition |
| 2-Ethoxy-N... | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. One of the primary targets is indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. By inhibiting IDO, this compound can modulate immune responses and exhibit anti-inflammatory and anticancer effects . Additionally, its interaction with other cellular receptors and enzymes can contribute to its diverse biological activities .
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below highlights structural differences and hypothetical implications:
Functional Group Analysis
- Indoline vs. Simple Aromatic Groups: The target compound’s 1-methylindolin-5-yl group may enhance binding to serotonin or dopamine receptors due to structural mimicry of endogenous indole derivatives. In contrast, Rip-B’s dimethoxyphenyl group offers electron-rich aromaticity but lacks the heterocyclic rigidity of indoline.
- Hydroxy Group vs. Alkyl/Amino Groups: The hydroxyl group in the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide improves solubility but may reduce blood-brain barrier permeability compared to Rip-B’s lipophilic ethyl group or the diethylamino group in the quinoline derivative .
- Ethoxy Substitution : The 2-ethoxy group on the benzamide may increase metabolic stability compared to unsubstituted benzamides (e.g., Rip-B) but reduce it relative to electron-withdrawing substituents.
Hypothetical Pharmacological and Physicochemical Properties
- Target Compound : The indoline moiety could confer CNS activity, while the hydroxy group might limit passive diffusion. Calculated LogP (~2.5) suggests moderate lipophilicity.
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The bidentate directing group enables coordination to transition metals, making it suitable for catalytic applications.
Biological Activity
2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is essential for evaluating its efficacy and safety in medicinal chemistry.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antioxidant Activity :
- Some studies suggest that similar compounds possess significant antioxidant properties, which can protect cells from oxidative stress.
-
Anticancer Potential :
- Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
-
Neuroprotective Effects :
- The indole structure is often associated with neuroprotective effects, potentially offering benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anticancer | Inhibits proliferation in cancer cells | |
| Neuroprotective | Protects neuronal cells from damage |
Table 2: Comparison with Related Compounds
| Compound Name | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Yes |
| Related Indole Derivative A | High | Moderate | Yes |
| Related Indole Derivative B | Low | High | No |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study 1 : A study on a related indole derivative demonstrated its ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting a similar potential for this compound.
- Case Study 2 : Research on neuroprotective effects highlighted that compounds with indole structures could significantly reduce neuronal cell death in models of Alzheimer's disease, indicating potential therapeutic applications for cognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
